molecular formula C20H23N5 B11239766 2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11239766
M. Wt: 333.4 g/mol
InChI Key: RZQUIMJRDVCLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclopentyl group is then introduced via a Grignard reaction or similar organometallic coupling. Finally, the aniline moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the organometallic coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitroanilines or halogenated anilines.

Scientific Research Applications

2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a ligand for specific receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-METHYLPHENYL derivatives: Compounds with similar phenyl groups but different substituents.

    Tetrazole-containing compounds: Molecules with a tetrazole ring but different side chains.

    Cyclopentyl anilines: Compounds with a cyclopentyl group attached to an aniline moiety.

Uniqueness

2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its combination of a tetrazole ring, a cyclopentyl group, and an aniline moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

2-methyl-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C20H23N5/c1-15-9-3-5-11-17(15)21-20(13-7-8-14-20)19-22-23-24-25(19)18-12-6-4-10-16(18)2/h3-6,9-12,21H,7-8,13-14H2,1-2H3

InChI Key

RZQUIMJRDVCLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.